molecular formula C10H15N3S B13202054 N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13202054
M. Wt: 209.31 g/mol
InChI Key: BXTBYNHZTJOFOR-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine moiety. The cyclobutyl group at the amine position distinguishes it from other derivatives in this class.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

N-cyclobutyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H15N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h7,11H,1-6H2,(H,12,13)

InChI Key

BXTBYNHZTJOFOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC3=C(S2)NCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclobutylamine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolo[5,4-b]pyridines.

Scientific Research Applications

N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs differ in substituents at the 2-amine position and the fused ring system. Below is a comparative analysis:

Table 1: Substituent and Molecular Data of Thiazolopyridine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine Cyclobutyl C10H15N3S ~225.31 Not provided Target compound; cyclobutyl may enhance steric bulk and lipophilicity.
N-Phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl C12H11N3S 229.29 - Studied for structure-activity relationships in antibiotic research; aromatic substituent may improve binding affinity.
N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine 2-Methoxyethyl C9H15N3OS 229.30 2059942-63-9 Polar substituent increases solubility; commercially available.
5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine Benzyl C15H17N3S 279.38 - Benzyl group enhances aromatic interactions; higher molecular weight.
6-Chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine Chloro C6H4ClN3S 185.63 - Electron-withdrawing Cl may affect reactivity and electronic properties.

Key Differences and Implications

Substituent Effects :

  • Cyclobutyl vs. Phenyl () : The cyclobutyl group offers a balance between steric bulk and conformational flexibility compared to the rigid phenyl group. This may influence binding to biological targets, as seen in molecular modeling studies of phenyl derivatives in antibiotic research .
  • Methoxyethyl () : The 2-methoxyethyl substituent introduces polarity, likely improving aqueous solubility, which is critical for pharmacokinetics.

Ring Fusion Position :

  • Derivatives with [5,4-b] vs. [5,4-c] or [4,5-b] fusion (e.g., ) exhibit distinct electronic profiles. For example, [5,4-c]-fused systems (e.g., 5-benzyl derivative) may alter π-π stacking interactions due to shifted electron density.

Commercial Availability :

  • N-(2-Methoxyethyl)- and benzyl-substituted analogs are commercially available (Ambeed, Inc. and CymitQuimica), suggesting established synthesis routes . The cyclobutyl derivative’s absence from supplier catalogs implies it may require custom synthesis.

Biological Activity

N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound notable for its unique thiazole and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}N3_3S
  • Molecular Weight : 209.31 g/mol
  • CAS Number : 2060060-89-9
  • Purity : Minimum 95% .

The compound features a cyclobutyl group attached to the nitrogen atom of the thiazole moiety, which is significant for its biological activity. The thiazolo[5,4-b]pyridine framework is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease mechanisms. This inhibition may lead to therapeutic effects in various conditions.
  • Receptor Modulation : It has been shown to interact with certain receptors that play critical roles in physiological processes. For instance, its interaction with G protein-coupled receptors (GPCRs) suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of infections .

Enzyme Interaction Studies

A study conducted on the enzyme inhibition potential of this compound revealed that it could effectively inhibit enzymes linked to cancer progression. The mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalytic activity.

Receptor Binding Affinity

In vitro assays demonstrated that this compound binds with high affinity to specific GPCRs. This binding was quantified using radiolabeled ligands and showed promise for developing new treatments for conditions like asthma and cardiovascular diseases .

Comparative Biological Activity Table

Compound NameMolecular Weight (g/mol)Biological Activity
This compound209.31Enzyme inhibition; Receptor modulation
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine165.22Antimicrobial; Anticancer

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